Antiproliferative Potency in Colorectal Cancer: 4-Amino-6-carboxylate vs. Unsubstituted Indazole
Methyl 4-amino-1H-indazole-6-carboxylate demonstrates a quantifiable antiproliferative effect against the HCT116 colorectal cancer cell line, achieving an IC50 of 0.64 µM. This activity is associated with the induction of G2/M cell cycle arrest, a mechanistic effect not observed in the unsubstituted parent indazole core . The presence of both the 4-amino and 6-methyl ester functionalities is critical for this potency, as structural analogs lacking these specific substitutions exhibit significantly reduced or no activity in comparable assays [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.64 µM |
| Comparator Or Baseline | Unsubstituted 1H-indazole core (inactive/negligible effect) |
| Quantified Difference | IC50 improvement from inactive to 0.64 µM |
| Conditions | HCT116 colorectal cancer cell line, standard MTT or similar viability assay |
Why This Matters
This establishes the compound as a validated starting point for anticancer drug discovery targeting colorectal cancer, providing a measurable potency advantage over the simple indazole scaffold.
- [1] RSC Publishing. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. 2020. DOI: 10.1039/D0MD00123A. View Source
